molecular formula C12H12IN3 B3083178 6-Iodo-4-(pyrrolidin-1-yl)quinazoline CAS No. 1137510-37-2

6-Iodo-4-(pyrrolidin-1-yl)quinazoline

Cat. No.: B3083178
CAS No.: 1137510-37-2
M. Wt: 325.15 g/mol
InChI Key: WPGIEEBWLOOZDN-UHFFFAOYSA-N
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Description

6-Iodo-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the iodo and pyrrolidinyl groups in this compound enhances its chemical reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

Quinazoline derivatives, including 6-Iodo-4-(pyrrolidin-1-yl)quinazoline, have been reported to show a broad range of medicinal activities such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities

Cellular Effects

In vitro studies have shown that quinazoline derivatives can have significant effects on various types of cells. For instance, some quinazoline compounds have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential . The specific effects of this compound on cellular processes are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood yet. Quinazoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-(pyrrolidin-1-yl)quinazoline typically involves the chlorination of 6-iodoquinazoline-4(3H)-one using phosphorus oxychloride (POCl3) in the presence of diisopropylethylamine (DIPEA) to form an intermediate, which is then reacted with pyrrolidine . The reaction conditions usually involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines.

Scientific Research Applications

6-Iodo-4-(pyrrolidin-1-yl)quinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-4-(pyrrolidin-1-yl)quinazoline is unique due to the presence of both the iodo and pyrrolidinyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-iodo-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGIEEBWLOOZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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